An In-depth Technical Guide to the Chemical Structure and Properties of Salidroside
An In-depth Technical Guide to the Chemical Structure and Properties of Salidroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a prominent bioactive phenylpropanoid glycoside, is a key constituent isolated primarily from the roots of Rhodiola rosea L. and other species of the Rhodiola genus.[1] It has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of Salidroside. Additionally, it delves into a key signaling pathway modulated by this compound, offering insights for researchers in drug discovery and development.
Chemical Structure and Identification
Salidroside is structurally characterized as the β-D-glucopyranoside of tyrosol.[3] The glucose moiety is linked to the primary alcohol group of tyrosol, a phenylethanoid.
Molecular Formula: C₁₄H₂₀O₇[1][4]
IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[5]
CAS Number: 10338-51-9[1][4][6]
SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[5]
InChI: InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1[5]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Salidroside is presented in the table below, providing a valuable resource for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 300.3 g/mol | [1][4] |
| Melting Point | 159-160 °C | [7] |
| Solubility | DMSO: 60 mg/mL (199.8 mM) Water: 60 mg/mL (199.8 mM) Ethanol: 4 mg/mL (13.32 mM) PBS (pH 7.2): 10 mg/mL | [2][8] |
| Optical Rotation | [α]D²⁰ = -30.6° (c=1, MeOH) | |
| ¹H NMR (CD₃OD, 400 MHz) | δ 7.05 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.33 (d, J=7.6 Hz, 1H), 3.99-3.92 (m, 1H), 3.87 (dd, J=12.0, 2.0 Hz, 1H), 3.72-3.65 (m, 2H), 3.38-3.20 (m, 4H), 2.84 (t, J=7.0 Hz, 2H) | [9] |
| ¹³C NMR (CD₃OD, 100 MHz) | δ 156.9, 131.0, 130.4, 116.2, 104.5, 78.0, 77.8, 75.2, 71.7, 71.5, 62.7, 36.6 | [10] |
| Mass Spectrometry | LC-MS/MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 299.0, producing fragment ions at m/z 118.8 and 179.0. | [11] |
Experimental Protocols
Synthesis of Salidroside
A common method for the chemical synthesis of Salidroside involves the glycosylation of tyrosol. The following protocol is adapted from a patented method:
-
Protection of Tyrosol: The phenolic hydroxyl group of tyrosol is first protected with an acyl group (e.g., benzoyl chloride) in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate. The protected tyrosol is then purified.[10]
-
Glycosylation Reaction: The protected tyrosol (glycosylation acceptor) is reacted with a glycosylation donor such as penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst (e.g., anhydrous ZnCl₂) in a dry, non-polar solvent like toluene. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a set period (e.g., 1.5 hours).[10]
-
Work-up and Purification of the Intermediate: After the reaction, the mixture is filtered and washed with saturated sodium bicarbonate and brine solutions. The organic layer is dried and concentrated to yield the acetylated Salidroside derivative. This intermediate can be purified by recrystallization.[10]
-
Deprotection: The acyl and acetyl protecting groups are removed by treatment with a base, such as potassium carbonate in methanol, under alkaline conditions.[10]
-
Final Purification: The final product, Salidroside, is purified through recrystallization or column chromatography to yield a high-purity compound.[10]
Isolation of Salidroside from Rhodiola rosea
The extraction and isolation of Salidroside from its natural source generally involves the following steps:
-
Plant Material Preparation: Dried and powdered roots of Rhodiola rosea are used as the starting material.[12]
-
Extraction: The powdered material is extracted with a suitable solvent. Ethanol or methanol are commonly used due to their efficiency in extracting Salidroside. Methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.[12]
-
Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a concentrated extract.
-
Purification: The concentrated extract is subjected to further purification using chromatographic techniques. This often involves column chromatography on silica gel or other stationary phases, with a gradient elution system of solvents like chloroform and methanol to separate Salidroside from other constituents.
High-Performance Liquid Chromatography (HPLC) Analysis of Salidroside
HPLC is a standard method for the quantitative analysis of Salidroside. A typical protocol is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: A mixture of methanol and water is commonly used. For instance, an isocratic elution with methanol-water (20:80, v/v) can be effective.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 223 nm or 275 nm.[13]
-
Quantification: A calibration curve is generated using standard solutions of pure Salidroside at different concentrations to quantify the amount of Salidroside in a sample.
Signaling Pathway Modulation
Salidroside has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways it influences is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. In the context of cancer cells, Salidroside has been demonstrated to inhibit this pathway.
Caption: Inhibitory effect of Salidroside on the PI3K/Akt/mTOR signaling pathway.
In several studies, Salidroside treatment has been shown to decrease the phosphorylation levels of key proteins in this pathway, including PI3K, Akt, and mTOR.[3][14] This inhibition leads to downstream effects such as the induction of apoptosis and the suppression of cell proliferation in cancer cells.[3][14] The ability of Salidroside to modulate this fundamental cellular pathway underscores its potential as a therapeutic agent in oncology and other diseases where this pathway is dysregulated.
Conclusion
Salidroside stands out as a natural compound with a well-defined chemical structure and a diverse range of biological activities. This guide provides essential technical information for researchers and professionals engaged in the study of Salidroside, from its fundamental chemical properties to its complex interactions with cellular signaling pathways. The detailed experimental protocols and compiled data serve as a practical resource to facilitate further research and development of Salidroside-based therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of autophagy by salidroside through the AMPK-mTOR pathway protects vascular endothelial cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Salidroside | 10338-51-9 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102304157A - Salidroside chemical synthesis method for industrialization - Google Patents [patents.google.com]
- 11. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
